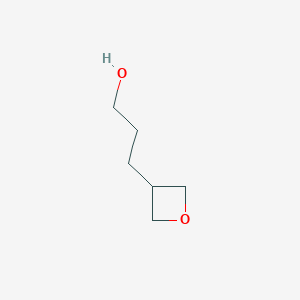

3-(Oxetan-3-yl)propan-1-ol

Descripción general

Descripción

“3-(Oxetan-3-yl)propan-1-ol” is a chemical compound with the molecular formula C6H12O2 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is used in laboratory settings and for the manufacture of other chemical compounds .

Synthesis Analysis

The synthesis of oxetane derivatives, including “3-(Oxetan-3-yl)propan-1-ol”, has been a subject of numerous studies . One method involves the ring-opening reactions of epoxides with trimethyloxosulfonium ylide . Another approach involves the use of a gold carbene generated from an alkyne that forms oxetan-3-ones from propargylic alcohols in one step, with Au(I) as a catalyst .Molecular Structure Analysis

The molecular structure of “3-(Oxetan-3-yl)propan-1-ol” includes a four-membered oxetane ring . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .Chemical Reactions Analysis

Oxetanes, including “3-(Oxetan-3-yl)propan-1-ol”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Oxetan-3-yl)propan-1-ol: is gaining attention in medicinal chemistry due to its potential as a bioisostere for the carboxylic acid functional group . Its oxetane ring can serve as an isostere of the carbonyl moiety, which suggests that it could be used as a surrogate for carboxylic acids in drug molecules. This property is particularly valuable in the design of new pharmaceuticals where the stability and lipophilicity of the drug molecule are crucial factors.

Material Science

In material science, 3-(Oxetan-3-yl)propan-1-ol can be utilized in the synthesis of polymers and coatings . Its unique structure allows for the creation of materials with specific properties, such as increased flexibility or improved thermal stability. This compound could be a key ingredient in developing new materials with enhanced performance characteristics.

Chemical Synthesis

This compound plays a significant role in chemical synthesis, particularly in the formation of oxetane rings through epoxide opening reactions . These reactions are fundamental in creating a variety of oxetane derivatives, which are valuable intermediates in the synthesis of complex organic molecules.

Analytical Chemistry

In analytical chemistry, 3-(Oxetan-3-yl)propan-1-ol can be used as a standard or reagent in various chromatographic techniques, including HPLC and LC-MS . Its well-defined structure and properties make it suitable for method development and calibration processes.

Life Science Research

The oxetane ring of 3-(Oxetan-3-yl)propan-1-ol is being explored as a bioisostere in life science research, particularly in the study of bioactive compounds . Its ability to mimic the carboxylic acid group opens up possibilities for its use in the development of new therapeutic agents.

Environmental Science

While specific applications in environmental science are not directly mentioned, the compound’s role in material science and chemical synthesis suggests potential uses in developing environmentally friendly materials and sustainable chemical processes .

Biochemistry

In biochemistry, 3-(Oxetan-3-yl)propan-1-ol is of interest due to its potential to improve the physicochemical properties of drugs . It can influence the basicity of adjacent nitrogen atoms, which may affect the overall lipophilicity of a drug, thus impacting its pharmacokinetic profile.

Pharmacology

Pharmacologically, oxetane-containing compounds, like 3-(Oxetan-3-yl)propan-1-ol , are being investigated for their ability to enhance drug properties. Over a dozen oxetane-containing drugs are in various clinical trial phases, indicating the significance of this functional group in drug discovery .

Mecanismo De Acción

Target of Action

Oxetanes, the class of compounds to which it belongs, are known for their reactivity and are often used in medicinal chemistry .

Mode of Action

Oxetanes are known to undergo ring-opening reactions, which can lead to various biochemical transformations .

Biochemical Pathways

Oxetanes are known to be involved in a variety of chemical reactions, including ring-opening reactions, which can affect various biochemical pathways .

Result of Action

The reactivity of oxetanes can lead to various biochemical transformations, which can have diverse effects at the molecular and cellular level .

Safety and Hazards

The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation . It’s important to handle it with care, using protective clothing and working in a well-ventilated area .

Direcciones Futuras

The future directions in the study and application of “3-(Oxetan-3-yl)propan-1-ol” and other oxetane derivatives are likely to involve further exploration of their synthesis and reactivity . The development of new methodologies for oxetane synthesis and incorporation is a key area of interest . The use of oxetanes in medicinal chemistry is also a promising area for future research .

Propiedades

IUPAC Name |

3-(oxetan-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-3-1-2-6-4-8-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFRPUZTMGJPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441634 | |

| Record name | 3-(oxetan-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxetan-3-yl)propan-1-ol | |

CAS RN |

251922-47-1 | |

| Record name | 3-(oxetan-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)

![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)